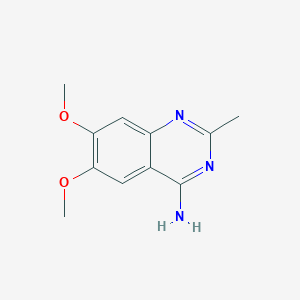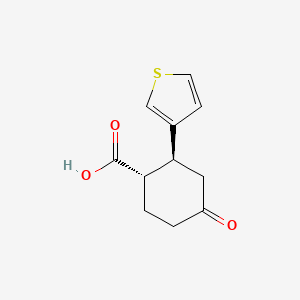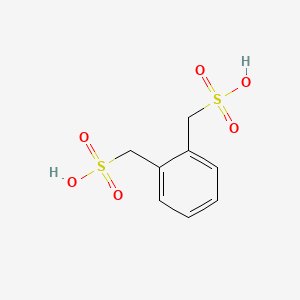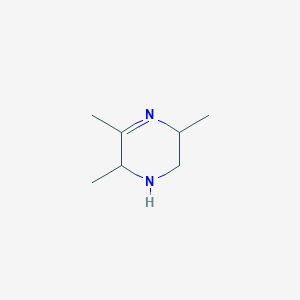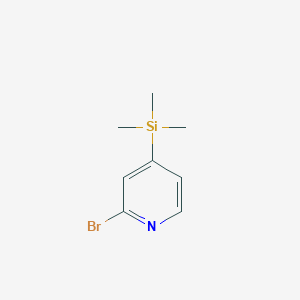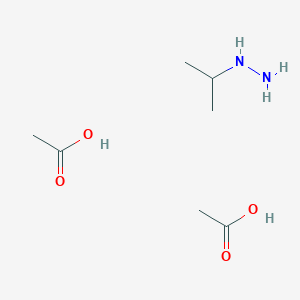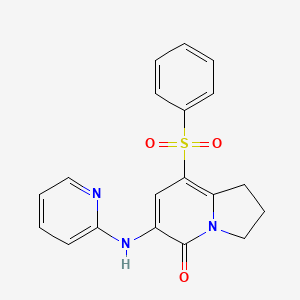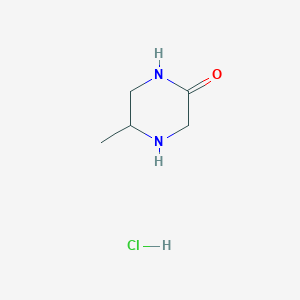
5-Methyl-2-piperazinone HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-piperazinone hydrochloride is a chemical compound with the molecular formula C5H11ClN2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in pharmaceutical research and development due to its unique chemical properties and potential biological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-piperazinone hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of ethyl trifluoroacetate with ethylenediamine in an ether solvent to generate 2-trifluoroacetylamido ethylamine. This intermediate undergoes a condensation reaction with halogenated ethyl acetate in the presence of an acid-binding agent at 45-65°C, followed by heating to 90-110°C to form N-trifluoroacetyl piperazinone. The final step involves reacting N-trifluoroacetyl piperazinone with hydrazine hydrate and hydrochloric acid to obtain 5-Methyl-2-piperazinone hydrochloride .
Industrial Production Methods
Industrial production methods for 5-Methyl-2-piperazinone hydrochloride often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction temperatures and the use of efficient purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
5-Methyl-2-piperazinone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted piperazinones, which can be further utilized in various chemical and pharmaceutical applications .
科学的研究の応用
5-Methyl-2-piperazinone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 5-Methyl-2-piperazinone hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites. Additionally, it may block acetylcholine at the myoneural junction, contributing to its neuromuscular effects .
類似化合物との比較
Similar Compounds
Piperazine: A parent compound with similar structural features but different biological activities.
2-Piperazinone: Another derivative with distinct chemical properties and applications.
N-Methylpiperazine: A related compound with variations in its chemical structure and reactivity
Uniqueness
5-Methyl-2-piperazinone hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C5H11ClN2O |
|---|---|
分子量 |
150.61 g/mol |
IUPAC名 |
5-methylpiperazin-2-one;hydrochloride |
InChI |
InChI=1S/C5H10N2O.ClH/c1-4-2-7-5(8)3-6-4;/h4,6H,2-3H2,1H3,(H,7,8);1H |
InChIキー |
DIZRUANCFYJHNH-UHFFFAOYSA-N |
正規SMILES |
CC1CNC(=O)CN1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



